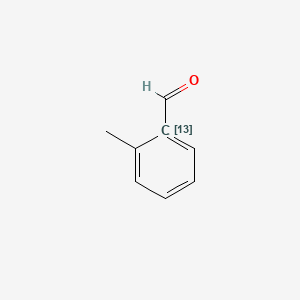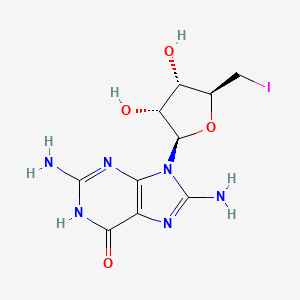
Acid blue 335
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 335 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent fastness properties, making it a popular choice for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 335 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the careful handling of reagents and maintaining specific temperatures and pH levels to ensure the quality and consistency of the dye.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can also be reduced under specific conditions, altering its color and chemical properties.
Substitution: Substitution reactions involving this compound can occur, where functional groups in the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of leuco compounds.
Applications De Recherche Scientifique
Acid Blue 335 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopic analysis.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of Acid Blue 335 involves its interaction with specific molecular targets. The dye molecules can bind to proteins and other macromolecules, altering their structure and function. This binding can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- Acid Blue 25
- Acid Blue 113
- Acid Blue 80
Comparison: While all these compounds belong to the same class of acid dyes, Acid Blue 335 is unique in its specific shade of blue and its fastness properties. It also differs in its chemical structure, which influences its reactivity and applications.
This compound stands out due to its excellent performance in industrial applications and its versatility in scientific research, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
134687-44-8 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
0 |
Synonymes |
C.I. Acid Blue 335 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dibutyl (Z)-but-2-enedioate;ethenyl acetate;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate](/img/structure/B1178780.png)
